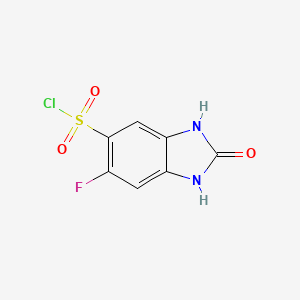
6-氟-2-氧代-2,3-二氢-1H-苯并咪唑-5-磺酰氯
描述
“6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1308384-43-1 . It has a molecular weight of 250.64 g/mol . The IUPAC name for this compound is 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClFN2O3S/c8-15(13,14)6-2-5-4(1-3(6)9)10-7(12)11-5/h1-2H,(H2,10,11,12) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 250.64 g/mol . It is stored at a temperature of 28 C .科学研究应用
合成和转化
- 与 6-氟-2-氧代-2,3-二氢-1H-苯并咪唑-5-磺酰氯在结构上相关的化合物的合成和转化对于开发新型化学实体至关重要。例如,已证明用氯磺酸处理 1,3-苯并噻唑-2(3H)-酮衍生物可得到相应的磺酰氯,它可以与各种亲核试剂反应生成磺酸、酯和酰胺 (Dushamov 等人,2020 年)。这证明了该化合物在合成广泛的官能化衍生物以进行进一步化学探索中的效用。
药理筛选
- 已合成氟化的杂环化合物(包括苯并咪唑衍生物)用于药理筛选。这些化合物已对其抗菌和抗炎活性进行了评估,展示了氟化苯并咪唑在药物发现和开发中的潜力 (Binoy 等人,2021 年)。这一研究领域突出了结构修饰(如氟化)在增强生物活性中的重要性。
非共价相互作用研究
- 对芳香磺酰氟和磺酰氯基序的非共价相互作用的研究,包括与 6-氟-2-氧代-2,3-二氢-1H-苯并咪唑-5-磺酰氯相似的化合物,提供了对它们的物理性质和在材料科学和药物中的潜在应用的见解 (Bellia 等人,2022 年)。对这些相互作用的研究可以为设计具有优化性能的新材料和药物分子提供信息。
存储器件应用
- 由苯并咪唑和相关化合物衍生的三苯胺基芳香聚合物的合成用于存储器件应用,证明了这些结构在电子和光子材料中的效用。此类研究表明将苯并咪唑衍生物纳入技术应用的高级材料中具有潜力 (Chen 等人,2013 年)。
安全和危害
作用机制
Benzimidazoles and their derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and antibacterial properties . They can interact with various enzymes and receptors in cells by mimicking the biological substrates of these proteins .
The introduction of a sulfonyl chloride group into the benzimidazole core could potentially enhance these properties, as sulfonyl chlorides are reactive groups that can undergo various chemical reactions to form a wide range of products .
生化分析
Biochemical Properties
6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins, particularly those containing amino acids like cysteine and lysine. These interactions can lead to the modification of enzyme activity, either inhibiting or activating specific biochemical pathways. For example, 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride has been shown to inhibit certain proteases by forming stable adducts with their active sites .
Cellular Effects
The effects of 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of enzyme active sites, leading to enzyme inhibition or activation. This compound can also bind to DNA and RNA, affecting their stability and function. Furthermore, 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride has been shown to interact with various cellular receptors, modulating their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound can undergo hydrolysis, leading to the formation of inactive products. Under controlled conditions, 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride remains stable and retains its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may induce adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain concentration of 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride is required to elicit a measurable biological response .
Metabolic Pathways
6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit or activate enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride can affect metabolite levels by altering the activity of transporters and other proteins involved in metabolite transport .
Transport and Distribution
The transport and distribution of 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and overall efficacy. For example, 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride has been shown to accumulate in the nucleus, where it can interact with DNA and RNA .
Subcellular Localization
The subcellular localization of 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride can localize to the endoplasmic reticulum, affecting protein folding and secretion .
属性
IUPAC Name |
6-fluoro-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O3S/c8-15(13,14)6-2-5-4(1-3(6)9)10-7(12)11-5/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHTWAMACMVKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)S(=O)(=O)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


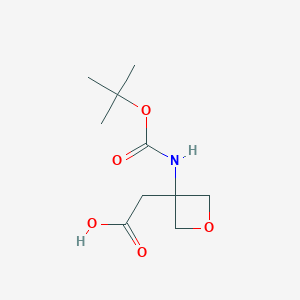
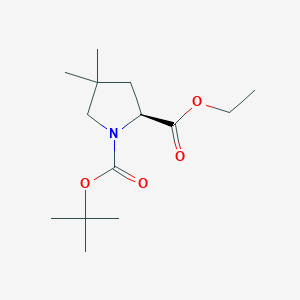
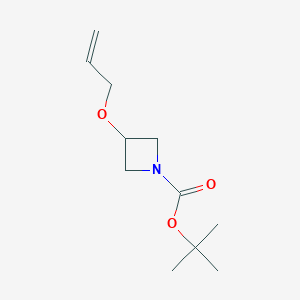



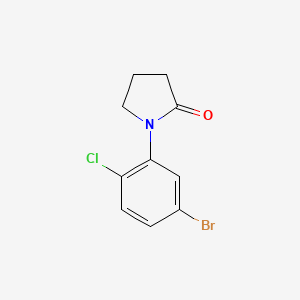

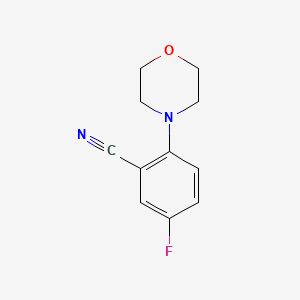
![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)



amine hydrochloride](/img/structure/B1442468.png)
